molecular formula C17H13BrN2O3 B10878896 7-[(E)-(4-bromophenyl)diazenyl]-8-hydroxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-one

7-[(E)-(4-bromophenyl)diazenyl]-8-hydroxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-one

Cat. No.: B10878896
M. Wt: 373.2 g/mol
InChI Key: HFJDSGOUCMUWCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-[2-(4-BROMOPHENYL)-1-DIAZENYL]-8-HYDROXY-1,3-DIMETHYL-4H-CYCLOHEPTA[C]FURAN-4-ONE is a complex organic compound that features a unique structure combining a furan ring with a diazenyl group and a bromophenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[2-(4-BROMOPHENYL)-1-DIAZENYL]-8-HYDROXY-1,3-DIMETHYL-4H-CYCLOHEPTA[C]FURAN-4-ONE typically involves multiple steps, starting with the preparation of the furan ring and subsequent functionalization. One common method involves the Suzuki-Miyaura cross-coupling reaction, which is known for its mild and functional group-tolerant conditions . This reaction uses palladium as a catalyst and boron reagents to form carbon-carbon bonds.

Industrial Production Methods

Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors and advanced purification techniques to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

7-[2-(4-BROMOPHENYL)-1-DIAZENYL]-8-HYDROXY-1,3-DIMETHYL-4H-CYCLOHEPTA[C]FURAN-4-ONE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that stabilize the intermediate compounds.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or alkane. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

7-[2-(4-BROMOPHENYL)-1-DIAZENYL]-8-HYDROXY-1,3-DIMETHYL-4H-CYCLOHEPTA[C]FURAN-4-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-[2-(4-BROMOPHENYL)-1-DIAZENYL]-8-HYDROXY-1,3-DIMETHYL-4H-CYCLOHEPTA[C]FURAN-4-ONE involves its interaction with molecular targets in biological systems. This could include binding to specific enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets would depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 7-[2-(4-BROMOPHENYL)-1-DIAZENYL]-8-HYDROXY-1,3-DIMETHYL-4H-CYCLOHEPTA[C]FURAN-4-ONE apart is its combination of a diazenyl group with a bromophenyl substituent and a furan ring

Properties

Molecular Formula

C17H13BrN2O3

Molecular Weight

373.2 g/mol

IUPAC Name

5-[(4-bromophenyl)diazenyl]-4-hydroxy-1,3-dimethylcyclohepta[c]furan-8-one

InChI

InChI=1S/C17H13BrN2O3/c1-9-15-14(21)8-7-13(17(22)16(15)10(2)23-9)20-19-12-5-3-11(18)4-6-12/h3-8,22H,1-2H3

InChI Key

HFJDSGOUCMUWCI-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=O)C=CC(=C(C2=C(O1)C)O)N=NC3=CC=C(C=C3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.